![molecular formula C13H12BrNO3 B3159152 methyl 5-bromo-2-methoxy-4-(1H-pyrrol-1-yl)benzenecarboxylate CAS No. 861206-27-1](/img/structure/B3159152.png)
methyl 5-bromo-2-methoxy-4-(1H-pyrrol-1-yl)benzenecarboxylate
Overview
Description
“Methyl 5-bromo-2-methoxy-4-(1H-pyrrol-1-yl)benzenecarboxylate” is a chemical compound with the molecular formula C13H12BrNO3 . It is a complex organic compound that contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of “methyl 5-bromo-2-methoxy-4-(1H-pyrrol-1-yl)benzenecarboxylate” is characterized by a pyrrole ring attached to a benzenecarboxylate group. The pyrrole ring is a five-membered aromatic ring with one nitrogen atom .Scientific Research Applications
Photodynamic Therapy Applications
Methyl 5-bromo-2-methoxy-4-(1H-pyrrol-1-yl)benzenecarboxylate, due to its structural similarity with compounds involved in photodynamic therapy (PDT), might find applications in this field. For instance, research on zinc phthalocyanine derivatives has shown promising results for PDT, highlighting their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These properties are crucial for Type II photosensitizers used in cancer treatment through PDT, suggesting potential research directions for methyl 5-bromo-2-methoxy-4-(1H-pyrrol-1-yl)benzenecarboxylate in similar applications (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis and Reactivity Studies
The compound's structure also implies potential utility in synthetic chemistry, particularly in creating pyrrole derivatives. Studies on the reactivity of pyrrole pigments, including electrophilic substitution reactions such as nitration and bromination, provide insights into how methyl 5-bromo-2-methoxy-4-(1H-pyrrol-1-yl)benzenecarboxylate might behave under similar conditions. This knowledge is valuable for developing new synthetic routes and compounds for various applications, including pharmaceuticals and materials science (Daroca, Mercé, Ribó, Trull, & Vallés, 1984).
Antiviral and Antimicrobial Research
Compounds structurally related to methyl 5-bromo-2-methoxy-4-(1H-pyrrol-1-yl)benzenecarboxylate have shown potential in antiviral and antimicrobial research. For example, the synthesis and evaluation of novel pyrrole derivatives have revealed significant antimicrobial activities, suggesting that similar compounds could serve as templates for new antimicrobial agents. This opens avenues for research into methyl 5-bromo-2-methoxy-4-(1H-pyrrol-1-yl)benzenecarboxylate and its derivatives as potential antimicrobial and antiviral agents (Hublikar et al., 2019).
Future Directions
The future directions of research on “methyl 5-bromo-2-methoxy-4-(1H-pyrrol-1-yl)benzenecarboxylate” and similar compounds could involve further structural optimization of pyrrole derivatives, which could lead to improved production and quality control of monoclonal antibodies . Additionally, these compounds could be explored for their potential in various therapeutic applications due to the diverse nature of activities of pyrrole-containing compounds .
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of cholinergic drugs which can treat gastrointestinal diseases .
Mode of Action
It’s worth noting that compounds with similar structures have been involved in catalytic protodeboronation of pinacol boronic esters utilizing a radical approach . This process allows for formal anti-Markovnikov alkene hydromethylation .
Biochemical Pathways
Similar compounds have been used in the synthesis of various drugs, indicating that they may interact with multiple biochemical pathways .
Result of Action
Similar compounds have shown a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
properties
IUPAC Name |
methyl 5-bromo-2-methoxy-4-pyrrol-1-ylbenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO3/c1-17-12-8-11(15-5-3-4-6-15)10(14)7-9(12)13(16)18-2/h3-8H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIPADBHCCFKQEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)OC)Br)N2C=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301223050 | |
Record name | Methyl 5-bromo-2-methoxy-4-(1H-pyrrol-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301223050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 5-bromo-2-methoxy-4-(1H-pyrrol-1-yl)benzenecarboxylate | |
CAS RN |
861206-27-1 | |
Record name | Methyl 5-bromo-2-methoxy-4-(1H-pyrrol-1-yl)benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=861206-27-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-bromo-2-methoxy-4-(1H-pyrrol-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301223050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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